(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid
Description
(E)-2-(2-(2,4-Dichlorophenyl)hydrazono)acetic acid is a hydrazone derivative characterized by a conjugated system formed between the hydrazone group (–NH–N=CH–) and the acetic acid moiety. The compound features two chlorine substituents at the 2- and 4-positions of the phenyl ring, which enhance its electron-withdrawing properties and influence its reactivity and solubility. Hydrazones of this type are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties, owing to their ability to form stable complexes with metal ions and interact with biomolecular targets .
Properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJCKYVODIRPU-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives followed by acetic acid formation. The compound can serve as a precursor for various derivatives that may exhibit enhanced biological activities. For example, modifications on the hydrazono moiety can lead to compounds with improved pharmacological profiles.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. For instance:
- Gram-positive Bacteria: The compound has shown activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values in the low micromolar range .
- Gram-negative Bacteria: Some derivatives have also exhibited activity against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae, indicating potential for development as a novel antibacterial agent .
Anti-inflammatory Activity
This compound derivatives have been explored for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Some synthesized derivatives showed stronger binding affinities to COX-2 compared to the parent compound, indicating enhanced anti-inflammatory potential .
Case Study 1: Antimicrobial Evaluation
In a study published in 2020, researchers synthesized a series of hydrazone derivatives based on this compound. The evaluation revealed that certain modifications led to compounds with significantly improved antimicrobial activity against resistant strains of bacteria. These findings highlight the importance of structural optimization in enhancing biological efficacy .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms of this compound derivatives was conducted using molecular docking techniques. The results indicated that specific substitutions on the phenyl ring could enhance binding interactions with COX-2, leading to increased inhibition of inflammatory pathways . This research underscores the compound's potential for therapeutic applications in treating inflammatory diseases.
Potential Applications in Drug Development
Given its promising biological activities, this compound has several potential applications:
- Antibacterial Agents: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Anti-inflammatory Drugs: The ability to inhibit COX-2 suggests its use in developing medications for chronic inflammatory conditions such as arthritis.
- Research Tool: The compound can serve as a valuable tool in pharmacological studies aimed at understanding the mechanisms of action of hydrazone-based drugs.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations
- Chlorophenyl Derivatives: Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate (CAS 27143-09-5) shares the 4-chlorophenyl group but differs in the esterification of the acetic acid moiety (ethyl ester vs. free acid). This substitution reduces polarity, enhancing lipophilicity . Ethyl (2E)-chloro[(2-chlorophenyl)hydrazono]acetate (ChemSpider ID 4728198) replaces the 2,4-dichlorophenyl group with a 2-chlorophenyl group, altering steric and electronic effects. The ortho-chloro substituent may hinder rotational freedom compared to para-substituted analogs .
- Methoxy-Substituted Analogs: Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) introduces a methoxy group at the para position.
Configuration and Tautomerism
Hydrazones exhibit E/Z isomerism. For example, ethyl 2-chloro-[2-(4-chlorophenyl)hydrazono]acetate adopts a Z-configuration in the solid state, as confirmed by X-ray crystallography. This configuration facilitates intramolecular hydrogen bonding (N–H···O=C), stabilizing the structure and influencing reactivity . In contrast, the (E)-configuration in the target compound may alter hydrogen-bonding patterns and intermolecular interactions.
Common Methods
- Diazonium Salt Coupling: The target compound and its analogs are often synthesized via diazonium salt reactions. For example, ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is prepared by coupling p-chlorobenzenediazonium chloride with ethyl 2-chloro-3-oxobutanoate in ethanol . Similar methods are used for 2,4-dichlorophenyl derivatives, with diazotization of 2,4-dichloroaniline as a key step .
Thiol–Disulfide Exchange :
highlights a thiol–disulfide exchange reaction for synthesizing disulfide-linked hydrazones, though this method is less common for dichlorophenyl derivatives.
Yield and Purity
Physicochemical Properties
Melting Points and Solubility
The free acid form of the target compound is expected to exhibit higher polarity and lower solubility in nonpolar solvents compared to ester derivatives.
Spectroscopic Data
- NMR : The ¹H-NMR spectrum of 7k () shows aromatic protons at δ 7.47–8.31 ppm, while the hydrazone NH proton is typically observed at δ 10–12 ppm in analogous compounds .
- LC-MS : The target compound’s molecular ion ([M+H]⁺) would differ by ~46 Da compared to ethyl ester derivatives (e.g., m/z 514.93 for 7k vs. ~307 for the free acid).
Enzyme Inhibition
Metabolite Relevance
Agricultural Uses
- Analogs such as propiconazole () leverage dichlorophenyl groups for antifungal activity, suggesting possible agrochemical applications for the target compound.
Biological Activity
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a 2,4-dichlorophenyl group, which significantly influences its pharmacological properties. The following sections will explore its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
Antibacterial Activity
Research indicates that compounds containing the 2,4-dichlorophenyl moiety exhibit significant antibacterial properties. For instance, a study evaluating various hydrazone derivatives found that those with dichloro substitutions demonstrated enhanced antimicrobial activity compared to their mono-chloro counterparts. Specifically, compounds with multiple halogen substituents showed improved efficacy against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Structure | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 1 | 2,4-Dichlorophenyl hydrazone | 0.22 - 0.25 | Excellent |
| 2 | Mono-chloro derivative | >10 | Poor |
| 3 | Dichloro substituted | 0.5 - 1.0 | Moderate |
Anti-inflammatory Activity
In vivo studies have shown that certain derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds derived from this hydrazone were tested for their ability to inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). One notable derivative demonstrated an inhibition rate of 81.14% in inflammation models, outperforming standard anti-inflammatory drugs like indomethacin .
Table 2: Inhibitory Effects on COX-2 and TNF-α
| Compound | COX-2 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Indomethacin | 66.23% | Not reported |
| Compound 1k | 68.32% | Not reported |
| Compound 1m | Not reported | Not reported |
Anticancer Activity
The anticancer potential of this compound has been explored through various structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as Jurkat and A-431. The presence of the dichloro group appears to enhance cytotoxic activity significantly .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | Jurkat | <10 | High |
| Compound B | A-431 | <15 | Moderate |
| Compound C | Control | >20 | Low |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as α-amylase and COX-2, contributing to its antibacterial and anti-inflammatory effects .
- Radical Scavenging : It exhibits significant radical scavenging activity against DPPH and ABTS radicals, indicating potential antioxidant properties .
- Cell Cycle Arrest : Studies have suggested that some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of hydrazone derivatives highlighted the superior antimicrobial efficacy of those containing the dichloro substitution compared to standard antibiotics. The derivatives were tested against various pathogens, demonstrating MIC values significantly lower than those of traditional treatments.
Case Study 2: Anti-inflammatory Properties
In a controlled animal model, one derivative showed substantial reduction in inflammatory markers when compared to indomethacin. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound's structure.
Q & A
Q. What are the common synthetic routes for preparing (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid, and what factors influence reaction yields?
The compound is typically synthesized via coupling of 2,4-dichlorophenylhydrazine with a keto-acid precursor. A standard method involves diazotization of 2,4-dichloroaniline in hydrochloric acid, followed by coupling with ethyl 2-chloro-3-oxobutanoate under acidic conditions. Sodium acetate trihydrate is used to maintain pH during the reaction, which is chilled to 273 K to stabilize the diazonium intermediate. Post-reaction, ethanol recrystallization yields the product (85% reported). Key factors include precise temperature control (±2 K), stoichiometric equivalence of reactants, and solvent purity .
Q. What spectroscopic techniques are most effective for characterizing the E-configuration in this hydrazono compound?
The E-configuration is confirmed via 1H NMR (coupling constants between hydrazone NH and adjacent carbons) and X-ray crystallography . For example, crystallographic studies of analogous compounds revealed a planar C=N-N-C linkage with torsion angles <6°, confirming the Z-configuration in solid-state structures. FT-IR spectra show C=O (1710–1730 cm⁻¹) and C=N (1620–1640 cm⁻¹) stretches, while UV-Vis absorption at 320–340 nm indicates π→π* transitions in the hydrazone moiety .
Q. How is the purity of this compound assessed, and what by-products are typically observed?
HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane) are standard for purity analysis. Common by-products include unreacted hydrazine derivatives (detected via GC-MS at m/z 163) and esterified intermediates. Recrystallization in ethanol reduces impurities to <1% w/w. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 275.1 [M+H]+ .
Advanced Research Questions
Q. How do the electron-withdrawing chlorine substituents influence the compound’s reactivity in heterocyclic synthesis?
The 2,4-dichloro groups enhance electrophilicity at the hydrazone carbon, accelerating nucleophilic attacks in annulation reactions. For instance, reactions with thioureas proceed 40% faster compared to methoxy-substituted analogs due to increased charge polarization. Computational studies (DFT/B3LYP) show a 0.15 e⁻ reduction in electron density at the reactive carbon, favoring cyclization pathways .
Q. What crystallographic evidence exists for hydrogen bonding networks, and how do they affect solid-state properties?
Single-crystal X-ray analysis of ethyl 2-chloro-hydrazono analogs reveals N–H···O hydrogen bonds (1.89 Å bond length) between the hydrazone NH and ester carbonyl oxygen, forming helical chains. These interactions elevate melting points by 15–20°C compared to non-hydrogen-bonded derivatives. Packing coefficients of 0.72 indicate dense molecular arrangements, which correlate with stability during storage .
Q. What contradictions exist in reported synthetic protocols, and how can researchers optimize conditions?
Discrepancies arise in base selection (sodium acetate vs. ammonium acetate) and work-up methods. Sodium acetate achieves higher yields (85%) but requires strict pH control (±0.2), while ammonium acetate simplifies purification at the cost of lower yields (78%). Optimization should balance reaction scale, solvent choice (ethanol vs. methanol), and quenching protocols (acidic vs. neutral) .
Q. How can computational methods predict tautomeric behavior in solvent environments?
DFT calculations (B3LYP/6-311+G(d,p)) predict a keto-enol equilibrium favoring the keto form by 8.2 kcal/mol in aprotic solvents. Polar protic solvents (e.g., methanol) stabilize the enol tautomer via hydrogen bonding, shifting the equilibrium to 60:40 (keto:enol). These predictions align with variable-temperature 13C NMR data showing enol signal intensification at 298 K .
Q. What safety precautions are critical given structural analogs’ hazard profiles?
Although specific SDS data is limited, hydrazone analogs are classified with H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Mandatory PPE includes nitrile gloves, fume hood use, and emergency eyewash stations. Waste must be neutralized with 10% acetic acid before disposal .
Methodological Notes
- Synthetic Optimization : Use controlled addition rates (<1 mL/min) for diazonium salts to prevent side reactions.
- Crystallography : For X-ray studies, slow evaporation from ethanol at 278 K produces diffraction-quality crystals.
- Computational Modeling : Solvent dielectric constants must be incorporated into DFT calculations for accurate tautomer predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
